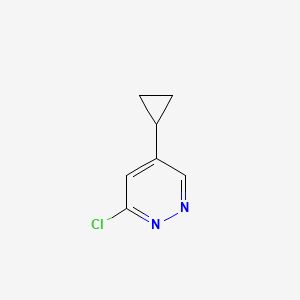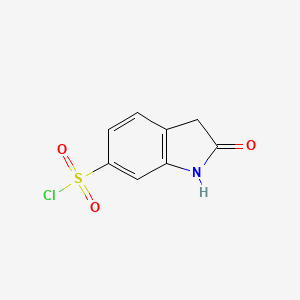
2-Oxoindoline-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxoindoline-6-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of oxindole, characterized by the presence of a sulfonyl chloride group at the 6th position of the indoline ring. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-6-sulfonyl chloride typically involves the chlorosulfonation of indolin-2-one. The general procedure includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally follows the laboratory-scale synthesis with optimizations for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxoindoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Applications De Recherche Scientifique
2-Oxoindoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-oxoindoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .
Comparaison Avec Des Composés Similaires
- 6-chloro-2-oxoindoline-5-sulfonyl chloride
- 2-chloroquinoline-6-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Comparison: 2-Oxoindoline-6-sulfonyl chloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct reactivity and biological activity compared to other sulfonyl chloride derivatives. Its position-specific sulfonyl chloride group allows for targeted synthesis of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H6ClNO3S |
|---|---|
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
2-oxo-1,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) |
Clé InChI |
DPMSBQBQCUNISL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
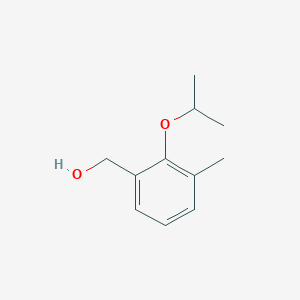

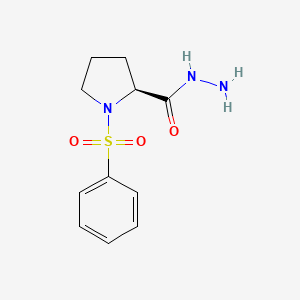
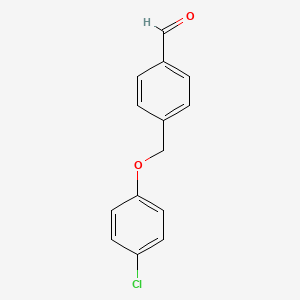
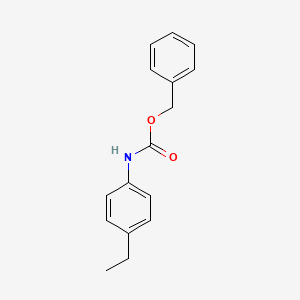
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

